2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine
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Overview
Description
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine is a complex organic compound that features a combination of chloroethyl, phenylmethoxy, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine typically involves multiple steps:
Formation of the chloroethyl group: This can be achieved by reacting ethylene with chlorine gas under controlled conditions.
Introduction of the phenylmethoxy group: This step involves the reaction of phenol with methanol in the presence of an acid catalyst to form phenylmethanol, which is then reacted with a suitable halogenating agent to introduce the chloro group.
Incorporation of the piperidinyl group: This step involves the reaction of piperidine with a phosphorylating agent to form the piperidinylphosphoryl group.
Final assembly: The final step involves the reaction of the intermediate compounds to form the target compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced products.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: It may have applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine: This compound is unique due to its specific combination of functional groups.
Other chloroethyl compounds: These compounds may share similar reactivity and applications but differ in their specific structures and properties.
Other piperidinyl compounds: These compounds may have similar biological activities but differ in their specific molecular targets and mechanisms of action.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
18228-82-5 |
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Molecular Formula |
C16H25Cl2N2O2P |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine |
InChI |
InChI=1S/C16H25Cl2N2O2P/c17-9-13-20(14-10-18)23(21,19-11-5-2-6-12-19)22-15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2 |
InChI Key |
XCRJEGTWWYVNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P(=O)(N(CCCl)CCCl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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